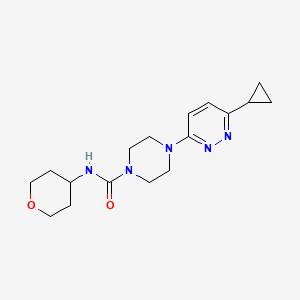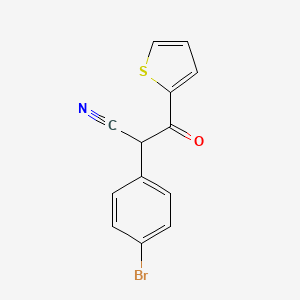![molecular formula C9H13FN2O4S2 B2749510 3-[(5-Methylpyridin-2-yl)sulfamoyl]propane-1-sulfonyl fluoride CAS No. 1795356-45-4](/img/structure/B2749510.png)
3-[(5-Methylpyridin-2-yl)sulfamoyl]propane-1-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5-Methylpyridin-2-yl)sulfamoyl]propane-1-sulfonyl fluoride is a chemical compound with the molecular formula C10H14FNO4S2 It is a sulfonyl fluoride derivative, which means it contains a sulfonyl fluoride group (-SO2F) attached to a propane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Methylpyridin-2-yl)sulfamoyl]propane-1-sulfonyl fluoride typically involves the reaction of 5-methyl-2-pyridinesulfonamide with propane-1-sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group. The reaction is conducted at a temperature range of 0-25°C to ensure optimal yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
3-[(5-Methylpyridin-2-yl)sulfamoyl]propane-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, making it a suitable candidate for substitution reactions.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles such as amines, alcohols, and thiols can react with the sulfonyl fluoride group under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl fluoride group.
Major Products Formed
Nucleophilic substitution: Products will vary depending on the nucleophile used, resulting in sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation: Oxidized products may include sulfonic acids or sulfonates.
Reduction: Reduced products may include sulfonamides or sulfides.
Hydrolysis: The primary product is the corresponding sulfonic acid.
科学研究应用
3-[(5-Methylpyridin-2-yl)sulfamoyl]propane-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: The compound can be used to study enzyme inhibition, as sulfonyl fluorides are known to act as irreversible inhibitors of serine proteases.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 3-[(5-Methylpyridin-2-yl)sulfamoyl]propane-1-sulfonyl fluoride involves the formation of a covalent bond with the active site of target enzymes. The sulfonyl fluoride group reacts with nucleophilic residues, such as serine or cysteine, in the enzyme’s active site, leading to irreversible inhibition. This covalent modification disrupts the enzyme’s function, making it a valuable tool for studying enzyme activity and developing inhibitors.
相似化合物的比较
Similar Compounds
Methanesulfonyl fluoride: Another sulfonyl fluoride compound with similar reactivity but different structural properties.
Trifluoromethanesulfonyl fluoride: Known for its strong electron-withdrawing properties and high reactivity.
Benzenesulfonyl fluoride: A sulfonyl fluoride derivative with an aromatic ring, used in similar applications.
Uniqueness
3-[(5-Methylpyridin-2-yl)sulfamoyl]propane-1-sulfonyl fluoride is unique due to its specific structural features, including the presence of a pyridine ring and a propane chain. These features confer distinct chemical properties, such as reactivity and solubility, making it suitable for specialized applications in research and industry.
属性
IUPAC Name |
3-[(5-methylpyridin-2-yl)sulfamoyl]propane-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O4S2/c1-8-3-4-9(11-7-8)12-18(15,16)6-2-5-17(10,13)14/h3-4,7H,2,5-6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMHDSGAKMCDLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NS(=O)(=O)CCCS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E)-3-[(2,4-dimethylphenyl)amino]-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B2749428.png)
![2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyrazine](/img/structure/B2749429.png)

![methyl 2-(8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2749432.png)
![1'-methyl-1-[(4-methylphenyl)methyl]-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2749433.png)


![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2749438.png)
![5-bromo-N'-[(3Z)-1-butyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B2749440.png)
![2-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2749443.png)
![2-[(4-Chloro-1-naphthyl)oxy]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2749444.png)
![N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2749446.png)


